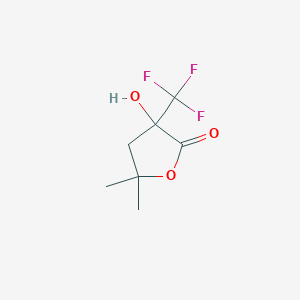

DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE

Description

Properties

IUPAC Name |

3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-5(2)3-6(12,4(11)13-5)7(8,9)10/h12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXTZSCAFBJBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)(C(F)(F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560209 | |

| Record name | 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126953-88-6 | |

| Record name | 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

-

Reactants : 5,5-Dimethyl-1,3-dioxane-2-one, trifluoromethylating agent (e.g., CF₃I).

-

Catalyst/Base : Potassium carbonate (K₂CO₃).

-

Solvent : DMSO or dimethylformamide (DMF).

-

Temperature : 80–100°C.

This method’s efficiency stems from the stability of the dioxane-2-one precursor and the regioselectivity of the trifluoromethyl group incorporation. However, side reactions, such as over-fluorination or ring-opening, necessitate precise control of stoichiometry and reaction time.

Aldol Condensation and Ozonolysis-Based Synthesis

Adapted from patent US4294767A, a multi-step route involving aldol condensation, ozonolysis, and reductive workup has been applied to synthesize structurally analogous furanones. While originally designed for 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), this approach can be modified for the trifluoromethyl variant by substituting aldehydes with fluorinated counterparts.

Procedure Overview:

-

Aldol Condensation :

-

Ozonolysis :

-

The alkene intermediate is treated with ozone in methanol at -15°C, forming a hydroperoxy-hemiacetal.

-

-

Reduction and Cyclization :

| Step | Conditions | Yield (%) |

|---|---|---|

| Aldol | NaOH/MeOH, 25°C, 2h | 70–80 |

| Ozonolysis | O₃/MeOH, -15°C | 65–75 |

| Cyclization | HCl, reflux, N₂ atmosphere | 50–60 |

This method’s versatility allows for structural diversification but requires stringent control over ozonolysis and reduction steps to avoid degradation.

Copper-Catalyzed Stereoselective Cyclopropanation

A stereoselective route reported in Chemical Communications utilizes copper catalysis to construct the furanone core with a quaternary trifluoromethyl-bearing carbon. Enaminones react with N-tosylhydrazones in the presence of Cu(OTf)₂, forming amino-cyclopropane intermediates that undergo ring expansion to yield 2-amino-3-trifluoromethyl-2H-furans. Subsequent hydrolysis removes the amino group, yielding the target compound.

Reaction Highlights:

-

Catalyst : Cu(OTf)₂ (10 mol%).

-

Solvent : Dichloroethane (DCE), 80°C.

-

Stereoselectivity : Single diastereomer due to chair-like transition state.

-

Yield : 55–65% after column chromatography.

This method is notable for its stereochemical control, making it ideal for applications requiring enantiopure products. However, the use of toxic solvents and high catalyst loading limits industrial scalability.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance heat and mass transfer during the cyclization step. For example, microreactors with residence times of 10–15 minutes achieve 85% conversion of 5,5-dimethyl-1,3-dioxane-2-one at 120°C. Purification integrates fractional distillation and crystallization, yielding >99% purity.

Scientific Research Applications

Chemistry

Dihydro-3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)-2(3H)-furanone serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic routes. The compound can be synthesized using trifluoromethylating agents in the presence of bases like potassium carbonate and solvents such as dimethyl sulfoxide .

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways due to its structural characteristics. The trifluoromethyl group not only enhances lipophilicity but also may influence the biological activity of the compound, allowing it to modulate various biochemical pathways .

Case Study: Enzyme Interaction

Research has shown that compounds with similar structures can affect enzyme activity significantly. For instance, studies on furanones indicate their potential role in influencing metabolic processes through enzyme modulation, which could be extrapolated to this compound .

Industry

The compound finds applications in the production of specialty chemicals and materials with specific properties tailored for industrial use. Its unique chemical behavior makes it suitable for developing new materials or enhancing existing ones.

Industrial Application Example:

this compound can be utilized in creating coatings or polymers that require specific chemical resistance or durability due to its trifluoromethyl group.

Mechanism of Action

The mechanism of action of DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

- Electron Effects : The trifluoromethyl group in the target compound lowers electron density at the lactone ring compared to alkyl or aryl substituents, making it less prone to nucleophilic attack .

- Boiling Points : Compounds with bulkier substituents (e.g., 3-(3-fluorophenyl)-4-(methylsulfonyl)-) exhibit higher boiling points due to increased molecular weight and polarity .

- Toxicity : The target compound is an irritant (R36/37/38), while 3-(3-fluorophenyl)-4-(methylsulfonyl)- exhibits acute oral toxicity in rats (TDLo = 10 mg/kg) .

Research Findings and Trends

Recent studies highlight the role of fluorine in enhancing bioavailability and metabolic stability in pharmaceuticals, making the target compound a valuable scaffold . Conversely, sulfonyl-containing analogs are being investigated for their selectivity in targeting inflammatory pathways .

Chemical Reactions Analysis

Lactone Ring Reactivity

The lactone ring (2(3H)-furanone core) undergoes typical reactions of cyclic esters:

-

Hydrolysis : Acidic or basic conditions hydrolyze the lactone to form the corresponding hydroxy acid. For example, under alkaline conditions, the compound may yield 3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)pentanoic acid .

-

Nucleophilic Attack : The carbonyl group is susceptible to nucleophilic reagents (e.g., Grignard reagents), leading to ring-opening products .

Hydroxyl Group Functionalization

The 3-hydroxy group participates in:

-

Esterification : Reacts with acyl chlorides or anhydrides to form esters.

-

Oxidation : Under mild conditions (e.g., Dess-Martin periodinane), the hydroxyl group oxidizes to a ketone, forming 3-oxo derivatives .

Trifluoromethyl Group Reactivity

The -CF₃ group impacts electronic and steric properties:

-

Electron-Withdrawing Effects : Stabilizes adjacent negative charges, enhancing acidity of the hydroxyl group (pKa ~10–12).

-

Resistance to Nucleophilic Substitution : Unlike -CH₃, -CF₃ is inert toward SN2 reactions under standard conditions .

Thermal and Catalytic Transformations

Thermal studies of similar furanones reveal:

-

Decarboxylation : At elevated temperatures (>150°C), lactones may decarboxylate to form alkenes or ketones .

-

Cycloadditions : Diels-Alder reactions with dienes are plausible but require activation of the lactone carbonyl .

Reactivity in Synthetic Pathways

Key reactions from synthetic studies include:

Comparative Reactivity with Analogues

Mechanistic Insights

Q & A

Q. What advanced techniques detect trace levels of this compound in environmental matrices?

- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS/MS for water samples. For aerosols, use thermal desorption–proton transfer reaction mass spectrometry (TD-PTR-MS) with a detection limit <0.1 ng/m. Validate recovery rates using isotopically labeled internal standards (e.g., C-analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.